4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline

Medicinal Chemistry Chemical Biology M3 Muscarinic Receptor

Researchers seeking versatile building blocks for kinase inhibitor synthesis face challenges in sourcing high-purity thiazole-aniline scaffolds with defined substitution patterns. This compound addresses that gap: • Features a 5-trifluoromethyl-pyrazole moiety for enhanced lipophilicity and metabolic stability (calc. LogP ~3.2) vs. non-fluorinated analogs. • Primary aniline handle enables late-stage diversification via amide coupling, reductive amination, or sulfonamide synthesis. • Available at >95% purity with full quality assurance; ideal for focused library synthesis and matched molecular pair analysis.

Molecular Formula C13H9F3N4S
Molecular Weight 310.3 g/mol
CAS No. 1227954-47-3
Cat. No. B1405673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline
CAS1227954-47-3
Molecular FormulaC13H9F3N4S
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)N3C(=CC=N3)C(F)(F)F)N
InChIInChI=1S/C13H9F3N4S/c14-13(15,16)11-5-6-18-20(11)12-19-10(7-21-12)8-1-3-9(17)4-2-8/h1-7H,17H2
InChIKeyPSYXHXOGGLBZMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: Thiazole-Aniline Building Block


4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline (CAS 1227954-47-3) is a synthetic small-molecule building block belonging to the thiazole-aniline class, a privileged scaffold in medicinal chemistry [1]. Its structure combines a 5-(trifluoromethyl)-1H-pyrazole moiety with a 1,3-thiazole ring, which is further substituted at the 4-position with an aniline group. The trifluoromethyl substituent imparts enhanced lipophilicity (calculated LogP ~3.2) and metabolic stability compared to non-fluorinated analogs, while the aniline handle provides a primary amine for downstream conjugation or late-stage functionalization [2]. This specific substitution pattern places the compound at the intersection of pyrazole, thiazole, and aniline chemical space, making it a versatile intermediate for the synthesis of kinase inhibitor-like architectures and other bioactive molecules.

Scaffold
Thiazole-aniline privileged scaffold for kinase inhibitor-like architectures
Functional handle
Aniline -NH2 enables late-stage amide, sulfonamide, or reductive amination diversification
Property
-CF3 substituent imparts higher lipophilicity and may improve metabolic stability relative to non-fluorinated analogs

Why Generic Analogs Fail in SAR Studies


The biological and physicochemical profile of thiazole-aniline compounds is exquisitely sensitive to minor structural variations [1]. Systematic SAR studies on this scaffold reveal that the 5-trifluoromethyl group on the pyrazole and the para-substitution of the aniline are critical determinants of target affinity, selectivity, and functional effects. For instance, in M3 muscarinic receptor antagonism, even a change from an ethyl to a methyl substituent on the thiazole can lead to a several-fold loss in potency [1]. Similarly, the electron-withdrawing trifluoromethyl group significantly alters the electron density of the pyrazole ring, affecting both binding interactions and metabolic stability compared to methyl or unsubstituted pyrazole analogs. Without explicit, matched-pair comparative data for this exact compound, procurement of a close analog risks introducing a compound with undetermined—and potentially vastly different—biological activity.

Minor pyrazole substituent changes (-CF3 to -CH3) can cause several-fold potency loss in M3 antagonism (patent evidence).
Regioisomeric aniline position (para vs. meta) may alter binding mode and selectivity, as scaffold SAR is highly sensitive.
Absence of comparative pharmacology data prevents direct substitution justification; procurement of a close analog risks undetermined biological activity.

Quantitative Differentiation Evidence


Lack of Head-to-Head Pharmacological Data

A comprehensive search of primary literature and patents was conducted to locate quantitative, head-to-head biological comparisons between 4-{2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline and its closest structural analogs (e.g., the methyl, chloro, or unsubstituted pyrazole derivatives, or the meta-aniline regioisomer). As of the search date, no such directly comparative studies have been published. The compound's pharmacological profile is not disclosed in public databases, and it is not a named example in accessible patents such as U.S. Patent 7,232,841, which covers the broader thiazole-aniline class for M3 muscarinic receptor antagonism [1]. This absence of data represents a significant scientific evidence gap for procurement decisions based on biological activity.

Head-to-head data
Data to verify
No comparative pharmacological data in public domains.
Biological activity-based selection not possible.
In-house screening required for any target.
Medicinal Chemistry Chemical Biology M3 Muscarinic Receptor

Trifluoromethyl vs. Methyl: Lipophilicity Impact

Theoretically, the trifluoromethyl (-CF3) group distinguishes this compound from its methyl (-CH3) analog by increasing lipophilicity and exerting a strong electron-withdrawing inductive effect [1]. The calculated LogP for the target compound is 3.2, compared to an estimated ~2.5 for the methyl analog. This difference of approximately 0.7 LogP units corresponds to a roughly 5-fold increase in partition coefficient, potentially enhancing membrane permeability. However, these are in silico predictions, not experimentally validated comparative data, and thus cannot be tagged as Direct head-to-head comparison.

Lipophilicity (-CF3 vs -CH3)
Class-level inference
Predicted ΔLogP ≈ 0.7 (~5-fold higher lipophilicity for -CF3 analog)
In silico prediction; may impact permeability, but not experimentally validated.
PAMPA/Caco-2 data needed.
Computational Chemistry Physicochemical Properties Medicinal Chemistry

Purity and Supply Consistency Across Vendors

Multiple reputable vendors list this compound with a minimum purity specification of 95% . The assigned MDL number MFCD12406836 further standardizes its identity across suppliers. This contrasts with some less-common analogs in the pyrazole-thiazole-aniline series, which are often available only in lower purities (e.g., 90%) or as custom synthesis targets with undefined quality metrics. While this does not represent a biological or pharmacological advantage, it offers a procurement differentiation based on assured identity and purity for reproducible research.

Purity & identity
Specification review
≥95% purity (HPLC, NMR), MDL MFCD12406836
Supports assay reproducibility and compound library management.
Per vendor CoA; store at -20°C.
Chemical Synthesis Quality Control Compound Management

Recommended Research Applications


M3 Muscarinic Receptor Antagonist Synthesis

Given the established role of thiazole-aniline scaffolds in M3 mAChR antagonism [1], this compound can serve as a key intermediate for the synthesis of novel analogs within this pharmacological class. The trifluoromethyl group may enhance binding to hydrophobic pockets in the receptor's orthosteric or allosteric sites, although this hypothesis requires experimental testing.

Pyrazole-Thiazole-Amine Library Construction

The primary amine handle allows for facile diversification via amide bond formation, reductive amination, or sulfonamide synthesis. This makes the compound suitable for generating focused libraries around the pyrazole-thiazole core, where the trifluoromethyl substituent introduces a distinct chemotype that is underrepresented in many screening collections.

Probing -CF3 Effect on Cellular Permeability

Due to its high calculated lipophilicity [2], this compound can be used as a tool to experimentally evaluate the impact of the trifluoromethyl group on membrane permeability and metabolic stability in vitro, especially when compared against its non-fluorinated or methyl-substituted counterparts in a matched molecular pair analysis.

Analytical Method Development for Heterocycles

The compound's well-defined chemical identity (CAS, MDL) and availability at >95% purity make it a suitable candidate for developing and validating analytical methods (e.g., HPLC, LC-MS) for the quality control of heterocyclic building blocks in a research setting.

Application
Selection Property
Validation Focus
M3 receptor antagonist lead synthesis
Thiazole-aniline core with -CF3 for hydrophobic pocket interaction
Receptor binding and functional antagonism assays (in-house)
Focused library synthesis
Aniline handle for amide/sulfonamide diversification
Library diversity and physicochemical property profiling
Matched pair permeability study
Predicted higher lipophilicity vs. non-fluorinated analogs
In vitro permeability assays (PAMPA/Caco-2)
Heterocycle QC analytical method
Consistent ≥95% purity and MDL identity
HPLC/LC-MS method development and system suitability
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